molecular formula C19H16N4O4 B2891526 3-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide CAS No. 899974-27-7

3-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide

Cat. No.: B2891526
CAS No.: 899974-27-7
M. Wt: 364.361
InChI Key: XIDJNSKAGJLWMU-UHFFFAOYSA-N
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Description

3-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide (CAS 899974-27-7) is a pyridazin-3-one derivative supplied with a minimum purity of 90%+ for research applications . This compound is of significant interest in medicinal chemistry, particularly in the field of cardiovascular research. Recent studies on novel pyridazin-3-one compounds have demonstrated superior vasorelaxant activity, showing potent efficacy in relaxing pre-contracted aortic tissue with EC50 values in the low micromolar to nanomolar range (e.g., 0.0117–0.0136 µM for specific analogues), which can be significantly more potent than standard vasodilators like hydralazine . The research value of this chemical scaffold lies in its potential mechanism of action; related compounds have been shown to exert their effects by significantly upregulating endothelial nitric oxide synthase (eNOS) mRNA expression and consequently increasing the aortic content of nitric oxide (NO), a key signaling molecule in vascular relaxation . Furthermore, in silico ADMET studies on similar pyridazinone derivatives indicate promising drug-likeliness properties, including good oral bioavailability and excellent intestinal absorption . This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-methyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-12-10-14(6-8-17(12)23(26)27)19(25)20-15-5-3-4-13(11-15)16-7-9-18(24)22(2)21-16/h3-11H,1-2H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDJNSKAGJLWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide is a complex organic compound that belongs to a class of pyridazine derivatives. These compounds are notable for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies and providing insights into its mechanisms of action.

Chemical Structure

The compound features a unique structure characterized by:

  • A methyl group at the 3-position.
  • A nitro group at the 4-position of the benzamide moiety.
  • A pyridazinone ring connected to a phenyl group.

This structural complexity enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 3-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide exhibit significant biological activities:

Activity Type Description
AntimicrobialInhibits growth of bacteria and fungi.
Anti-inflammatoryReduces inflammation in various models.
Enzyme inhibitionActs as an inhibitor for specific enzymes involved in disease processes.

Antimicrobial Activity

Studies have shown that derivatives of pyridazine, including the target compound, possess antimicrobial properties. For instance, compounds with similar structures have been reported to exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Anti-inflammatory Effects

The anti-inflammatory activity of 3-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide has been evaluated in various in vitro and in vivo models. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for pathogen survival or inflammatory processes.
  • Protein Binding : Computational studies suggest it binds effectively to proteins involved in signaling pathways, potentially altering their activity .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Antiviral Properties : A study demonstrated that pyridazine derivatives could inhibit viral replication by targeting RNA-dependent RNA polymerase (NS5B) . This suggests potential applications in antiviral drug development.
  • Cancer Research : Another investigation revealed that related compounds could induce apoptosis in cancer cell lines through the modulation of cell cycle regulators .

Synthesis and Derivatives

The synthesis of 3-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-y)phenyl)-4-nitrobenzamide typically involves multi-step organic reactions:

  • Formation of the pyridazinone ring.
  • Coupling with a phenyl group.
  • Introduction of the nitro group through electrophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in the following categories:

Pyridazine-Based Derivatives

  • N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 923153-24-6):

    • Structural Differences : Replaces the nitrobenzamide group with a carboxamide linked to a dimethoxyphenyl ring.
    • Functional Impact : Methoxy groups are electron-donating, which may reduce electrophilicity compared to the nitro group in the target compound. This could alter solubility and binding affinity in biological systems .
    • Synthesis : Likely involves similar coupling strategies but with dimethoxyphenyl precursors.
  • 1-benzyl-3-[4-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)phenyl]urea: Structural Differences: Substitutes the nitrobenzamide with a benzyl-urea group. The benzyl group may improve lipophilicity .

Nitro-Substituted Aromatic Amides

  • 3-[2-(4-nitrophenylhydrazin]-3-oxo-N-phenylpropanamide (3d) :
    • Structural Differences : Features a nitro group on a phenylhydrazine-linked propanamide instead of a benzamide.
    • Functional Impact : The hydrazine linker may confer chelating properties, differing from the direct amide bond in the target compound. Synthesis involves reflux in chlorobenzene, suggesting higher thermal stability for intermediates compared to pyridazine derivatives .

Heterocyclic Amides with Triazole/Pyrimidine Moieties

  • N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxamide (Enantiomers I/II): Structural Differences: Incorporates a trifluoromethylphenylcyclopropyl group and a triazole ring instead of pyridazine. Functional Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability. Enantiomers I and II show distinct retention times (1.41 vs. 2.45 in SFC), highlighting stereochemical influences on pharmacokinetics .
  • 4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-N-(1-(1H-1,2,4-triazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide (Enantiomers I/II) :

    • Structural Differences : Replaces nitrobenzamide with a difluoromethylpyridine group.
    • Functional Impact : Difluoromethyl groups are weakly electronegative, offering a balance between solubility and membrane permeability. The pyridine ring may engage in π-π stacking interactions absent in the target compound .

Crystallographic and Computational Insights

  • Structural data for related compounds (e.g., pyridazine derivatives) could be refined using SHELXL or SHELXT, tools critical for determining molecular conformations and crystal packing . WinGX and ORTEP facilitate visualization of anisotropic displacement parameters, aiding in the comparison of steric effects between nitro and methoxy substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for 3-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide?

  • Answer: The synthesis typically involves multi-step strategies, such as coupling a pyridazinone intermediate with a nitro-substituted benzamide moiety. Key steps include:

  • Amide bond formation: Activation of the carboxylic acid group (e.g., using HATU or EDCI) and coupling with the aniline derivative under inert conditions .
  • Heterocyclic ring construction: Cyclization of dihydropyridazinone precursors under controlled pH (e.g., acidic or basic conditions) to stabilize the 6-oxo group .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) are often used to enhance solubility and reaction efficiency .
    • Validation: Purity is confirmed via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural conformation of this compound?

  • Answer: Advanced techniques include:

  • X-ray crystallography: Tools like WinGX and ORTEP ( ) enable precise determination of bond angles and stereochemistry, critical for confirming the dihydropyridazinone ring geometry.
  • Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) validate electronic properties, such as the electron-withdrawing effects of the nitro group on the benzamide moiety .
  • Spectroscopic cross-validation: IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for the amide) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for dihydropyridazinone derivatives?

  • Answer: Contradictions often arise from assay variability or off-target effects. Mitigation approaches include:

  • Orthogonal assays: Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to confirm target specificity .
  • Metabolic stability studies: Evaluate cytochrome P450 interactions (e.g., CYP3A4) to distinguish intrinsic activity from pharmacokinetic artifacts .
  • Structural analogs: Synthesize derivatives (e.g., replacing the nitro group with a cyano group) to isolate structure-activity relationships (SAR) .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Answer: Methodological improvements include:

  • Salt formation: Co-crystallization with counterions (e.g., sodium pivalate) to enhance aqueous solubility .
  • Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) on the benzamide moiety to improve membrane permeability .
  • Nanoparticle encapsulation: Use liposomal carriers or PEGylation to prolong half-life and reduce renal clearance .

Q. What are the computational approaches to predict off-target interactions of this compound?

  • Answer: Advanced methods include:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to screen against databases like ChEMBL, prioritizing kinases or GPCRs due to the compound’s heterocyclic core .
  • Pharmacophore modeling: Identify key interaction motifs (e.g., hydrogen bonding with the pyridazinone oxygen) to predict binding to ATP-binding pockets .
  • Machine learning: Train models on Tox21 datasets to flag potential hepatotoxicity or cardiotoxicity risks .

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